molecular formula C21H19N3O2 B269188 3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide

3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide

Katalognummer B269188
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: UTNSXFMGNOZHME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide, commonly known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.

Wirkmechanismus

AMN082 acts as a selective agonist of the 3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide receptor, which is a G protein-coupled receptor that regulates the release of glutamate neurotransmitters in the brain. By activating the this compound receptor, AMN082 modulates the release of glutamate, leading to a reduction in excitatory neurotransmission and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
AMN082 has been found to have a wide range of biochemical and physiological effects on the brain. It has been shown to have anxiolytic and antidepressant effects, as well as the potential to reduce drug-seeking behavior in addiction. AMN082 has also been found to have neuroprotective effects against various neurotoxic agents.

Vorteile Und Einschränkungen Für Laborexperimente

AMN082 has several advantages for lab experiments, including its selectivity for the 3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide receptor, its ability to cross the blood-brain barrier, and its long half-life. However, one of the limitations of using AMN082 in lab experiments is its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on AMN082. One area of interest is the potential use of AMN082 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of more selective and potent agonists of the 3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide receptor. Additionally, the potential use of AMN082 in combination with other drugs for the treatment of addiction and other neurological disorders is an area of ongoing research.
Conclusion:
In conclusion, AMN082 is a selective agonist of the this compound receptor that has shown promising therapeutic potential in treating various neurological disorders. Its mechanism of action involves the modulation of glutamate neurotransmission, leading to a reduction in excitatory neurotransmission and an increase in inhibitory neurotransmission. While AMN082 has several advantages for lab experiments, it also has limitations, including its potential toxicity at high doses. Future research on AMN082 is focused on its potential use in treating neurodegenerative diseases and addiction, as well as the development of more selective and potent agonists of the this compound receptor.

Synthesemethoden

AMN082 can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of N-methyl-N-phenylbenzamide with anilinocarbonyl chloride in the presence of a base to form AMN082.

Wissenschaftliche Forschungsanwendungen

AMN082 has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as anxiety, depression, and addiction. It has been found to have a positive effect on the regulation of glutamate neurotransmission, which is involved in various cognitive and behavioral processes.

Eigenschaften

Molekularformel

C21H19N3O2

Molekulargewicht

345.4 g/mol

IUPAC-Name

N-methyl-N-phenyl-3-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C21H19N3O2/c1-24(19-13-6-3-7-14-19)20(25)16-9-8-12-18(15-16)23-21(26)22-17-10-4-2-5-11-17/h2-15H,1H3,(H2,22,23,26)

InChI-Schlüssel

UTNSXFMGNOZHME-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3

Kanonische SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.